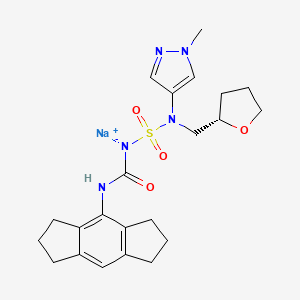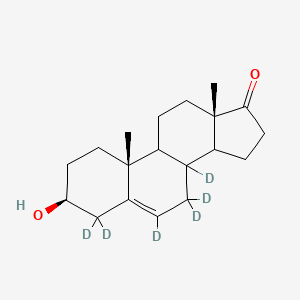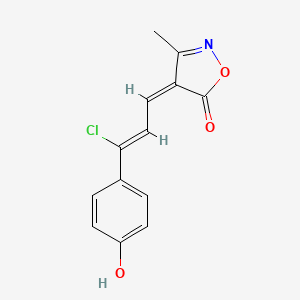
Cyp450-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyp450-IN-1 is a compound known for its role as an inhibitor of cytochrome P450 enzymes. Cytochrome P450 enzymes are a superfamily of enzymes containing heme as a cofactor and are involved in the metabolism of various substances, including drugs, fatty acids, and steroids . This compound is specifically designed to inhibit these enzymes, making it a valuable tool in pharmacological research and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyp450-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route can vary, but it generally includes:
Formation of the Core Structure: This step involves the construction of the core chemical structure of this compound through a series of organic reactions such as condensation, cyclization, and functional group transformations.
Functionalization: The core structure is then functionalized with specific groups that enhance its inhibitory activity against cytochrome P450 enzymes. This may involve reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include:
Scaling Up Reactions: Reactions are scaled up using larger reactors and optimized reaction conditions to ensure consistent product quality.
Process Optimization: Parameters such as temperature, pressure, and reaction time are carefully controlled to maximize yield and minimize impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and potency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyp450-IN-1 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, often altering its inhibitory activity.
Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups, potentially modifying its properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are typical reducing agents.
Solvents: Organic solvents such as dichloromethane, ethanol, and acetonitrile are frequently used in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with different chemical properties.
Substitution: Substituted compounds with modified inhibitory activity.
Aplicaciones Científicas De Investigación
Cyp450-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of cytochrome P450 enzymes and their role in chemical reactions.
Biology: Helps in understanding the metabolic pathways involving cytochrome P450 enzymes and their regulation.
Medicine: Investigated for its potential therapeutic applications in diseases where cytochrome P450 enzymes play a critical role, such as cancer and liver diseases.
Industry: Utilized in the development of new drugs and the optimization of drug metabolism studies.
Mecanismo De Acción
Cyp450-IN-1 exerts its effects by binding to the active site of cytochrome P450 enzymes, thereby inhibiting their activity. The mechanism involves:
Binding: this compound binds to the heme group in the active site of the enzyme.
Inhibition: This binding prevents the enzyme from interacting with its natural substrates, thereby inhibiting its catalytic activity.
Pathways: The inhibition of cytochrome P450 enzymes affects various metabolic pathways, including drug metabolism, steroid synthesis, and fatty acid oxidation.
Comparación Con Compuestos Similares
Cyp450-IN-1 can be compared with other cytochrome P450 inhibitors, such as:
Ketoconazole: A well-known inhibitor used in antifungal treatments.
Fluconazole: Another antifungal agent with inhibitory effects on cytochrome P450 enzymes.
Itraconazole: Similar to ketoconazole and fluconazole, used in the treatment of fungal infections.
Uniqueness
This compound is unique due to its specific inhibitory profile and potency against certain cytochrome P450 enzymes. Its structure and functional groups are optimized for selective inhibition, making it a valuable tool in research and drug development.
Propiedades
Fórmula molecular |
C13H10ClNO3 |
|---|---|
Peso molecular |
263.67 g/mol |
Nombre IUPAC |
(4Z)-4-[(Z)-3-chloro-3-(4-hydroxyphenyl)prop-2-enylidene]-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C13H10ClNO3/c1-8-11(13(17)18-15-8)6-7-12(14)9-2-4-10(16)5-3-9/h2-7,16H,1H3/b11-6-,12-7- |
Clave InChI |
LAFBFHZSGJEXHL-IODUZNRKSA-N |
SMILES isomérico |
CC\1=NOC(=O)/C1=C\C=C(\C2=CC=C(C=C2)O)/Cl |
SMILES canónico |
CC1=NOC(=O)C1=CC=C(C2=CC=C(C=C2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(Z)-(2,3-dibromo-4,5-dimethoxyphenyl)methylideneamino]carbamimidothioate;2-pyridin-2-ylpyridine;ruthenium(2+);6,9,15,26-tetrazahexacyclo[12.12.0.02,7.08,13.016,25.018,23]hexacosa-1(26),2(7),3,5,8(13),9,11,14,16,18,20,22,24-tridecaene;hexafluorophosphate](/img/structure/B12385941.png)
![[(3R)-3-[4-(2-cyclopropylphenyl)-2-(hydroxymethyl)phenyl]pyrrolidin-1-yl]-(5-fluoropyridin-2-yl)methanone](/img/structure/B12385947.png)
![N-[4-fluoro-3-(1H-imidazo[4,5-b]pyridin-7-yl)-5-(1,3,5-trimethylpyrazol-4-yl)phenyl]ethanesulfonamide](/img/structure/B12385954.png)

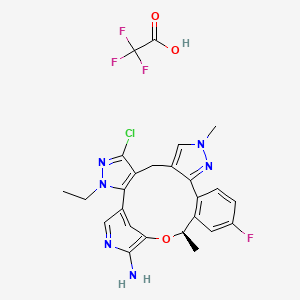

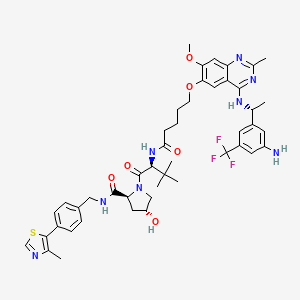

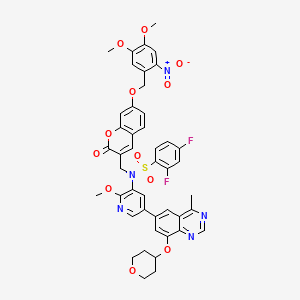
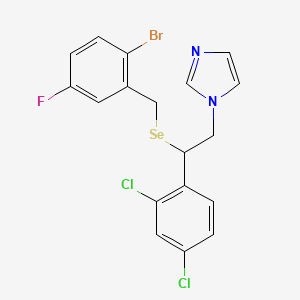
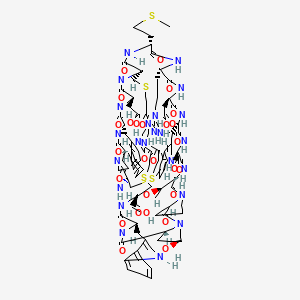
![3-[(1R,6R,8R,9R,10R,15R,17R,18R)-8-(6-aminopurin-9-yl)-9-fluoro-12,18-dihydroxy-3-oxo-3-sulfanyl-12-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-6H-imidazo[4,5-d]pyridazin-7-one](/img/structure/B12386010.png)
